molecular formula C19H14Cl2N2O2S B2754471 Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-69-6

Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B2754471
CAS No.: 477854-69-6
M. Wt: 405.29
InChI Key: YOBBCAXRIDECBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative featuring a 2,4-dichlorophenylsulfanyl group at position 4, a phenyl group at position 2, and an ethyl carboxylate moiety at position 4. The dichlorophenylsulfanyl group likely enhances lipophilicity and electron-withdrawing effects, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

ethyl 4-(2,4-dichlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2S/c1-2-25-19(24)14-11-22-17(12-6-4-3-5-7-12)23-18(14)26-16-9-8-13(20)10-15(16)21/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBBCAXRIDECBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The 2,4-dichlorophenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a chlorinated pyrimidine intermediate.

    Esterification: The carboxylate group is introduced through esterification, typically using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antitumor Activity : Research has indicated that derivatives of pyrimidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. The compound under discussion has shown promise as an antiangiogenic agent, potentially inhibiting vascular endothelial growth factor receptor (VEGFR) activity, which is crucial in tumor vascularization and growth .
  • Antimicrobial Properties : Some studies suggest that pyrimidine derivatives possess antibacterial and antifungal properties. This compound could be explored for its effectiveness against various pathogens .
  • CNS Disorders : Compounds with similar structures have been investigated for their potential in treating central nervous system disorders, including Alzheimer's disease and other cognitive impairments. The inhibition of specific receptors may provide therapeutic benefits in these conditions .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of several pyrimidine derivatives, including this compound. In vitro assays demonstrated significant inhibition of tumor cell proliferation compared to control groups. The compound was found to be particularly effective against melanoma cells, showcasing its potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, making it a candidate for further exploration in the development of new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit a key enzyme involved in cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Position 4 / Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate 2-chlorophenylsulfanyl / methylsulfanyl C₁₄H₁₃ClN₂O₂S₂ 356.89 Higher solubility due to methylsulfanyl group
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate 4-methylphenylsulfanyl / phenyl C₂₀H₁₈N₂O₂S 350.44 Moderate lipophilicity; potential kinase inhibitor
Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate 4-chlorophenoxy / phenyl C₁₉H₁₅ClN₂O₃ 370.79 Phenoxy group may enhance herbicidal activity
Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate* 2,4-dichlorophenylsulfanyl / phenyl ~C₁₉H₁₄Cl₂N₂O₂S ~421.33 (estimated) High lipophilicity; potential antimicrobial use N/A

*Estimated properties for the target compound based on structural analogs.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 2,4-dichlorophenylsulfanyl group (target compound) introduces stronger electron-withdrawing effects compared to the 4-methylphenylsulfanyl group () or 2-chlorophenylsulfanyl group (). This may enhance reactivity in electrophilic substitution or binding to electron-deficient targets .
  • The methylsulfanyl group in increases solubility but reduces steric bulk compared to phenyl groups .

Lipophilicity and Bioavailability :

  • The dichlorophenyl group in the target compound likely elevates logP (estimated ~4.5) compared to analogs with single chlorine (logP ~3.8 in ) or methyl groups (logP ~3.5 in ). This could improve membrane permeability but reduce aqueous solubility .

Biological Activity: Sulfanyl vs. Phenoxy Linkers: Sulfanyl groups (e.g., ) may enhance thiol-mediated interactions with enzymes, whereas phenoxy groups () are associated with herbicidal activity due to ROS generation .

Biological Activity

Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, also known as EDP-420, is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₉H₁₄Cl₂N₂O₂S
Molar Mass370.85 g/mol
Density1.36 g/cm³
Boiling Point422.4 °C
pKa-1.12

The compound features a pyrimidine ring substituted with various functional groups, including dichlorophenyl and sulfanyl groups, which are significant for its biological activity.

The biological activity of EDP-420 is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act by inhibiting enzymes involved in critical pathways such as cell proliferation and inflammation. For instance, it has been shown to inhibit certain kinases and proteases that play roles in cancer cell survival and proliferation .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of EDP-420. For example:

  • In vitro studies demonstrated that EDP-420 exhibited cytotoxic effects against various cancer cell lines, including breast (T47D) and colon (HCT-116) cancer cells. The compound showed IC₅₀ values in the low micromolar range, indicating potent activity .
  • Mechanistic studies suggested that EDP-420 induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of apoptosis-related proteins.

Antimicrobial Activity

EDP-420 has also been investigated for its antimicrobial properties:

  • Antibacterial Assays : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was comparable to standard antibiotics, suggesting potential for therapeutic applications in treating infections .
  • Antifungal Activity : While primarily noted for antibacterial properties, limited studies have also indicated some antifungal activity against common pathogens .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of EDP-420, it is beneficial to compare it with other similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 2-phenyl-4-(phenylsulfanyl)-5-pyrimidinecarboxylateLacks dichlorophenyl groupModerate anticancer activity
Ethyl 4-(chlorophenylsulfanyl)-2-phenylpyrimidinecarboxylateSimilar structure but with a single chlorine atomLower antibacterial activity

The presence of dichlorophenyl and sulfanyl groups in EDP-420 enhances its biological potency compared to its analogs.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of EDP-420:

  • Cancer Treatment : A study reported that EDP-420 significantly reduced tumor growth in xenograft models of breast cancer when administered at therapeutic doses.
  • Infection Models : In animal models of bacterial infection, EDP-420 demonstrated a reduction in bacterial load comparable to standard treatments, indicating its potential as an alternative or adjunct therapy .
  • Molecular Docking Studies : Computational studies have suggested that EDP-420 binds effectively to target enzymes involved in cancer progression, providing insights into its mechanism of action at the molecular level .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.